molecular formula C₂₄H₃₁NO₂ B1160596 (16α,17α)-Epoxy 16,17-Dihydroabiraterone

(16α,17α)-Epoxy 16,17-Dihydroabiraterone

Cat. No.: B1160596
M. Wt: 365.51
Attention: For research use only. Not for human or veterinary use.
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Description

(16α,17α)-Epoxy 16,17-Dihydroabiraterone is a recognized impurity of abiraterone acetate, a key active pharmaceutical ingredient (API) used in therapy. This compound is professionally applied as a critical Reference Standard in pharmaceutical research and development for quality assurance and control . Its primary research value lies in enabling the accurate identification, method development, and quantitative quantification of process-related impurities during the synthesis and stability testing of abiraterone-based drug substances and products. By utilizing this well-characterized impurity standard, researchers can ensure the safety, efficacy, and purity of pharmaceutical compounds, adhering to stringent regulatory guidelines from pharmacopoeias such as the USP and EP . Furthermore, as a dihydroabiraterone derivative featuring a stable 16α,17α-epoxy ring system, this compound may also serve as a valuable chemical tool for investigating the structure-activity relationships of steroidal compounds and for exploring novel metabolic pathways, providing insights beyond impurity profiling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₄H₃₁NO₂

Molecular Weight

365.51

Origin of Product

United States

Metabolic Biotransformation Pathways and Enzymatic Formation of 16α,17α Epoxy 16,17 Dihydroabiraterone

Identification of Precursor Steroids and Metabolic Lineages

The primary precursor to (16α,17α)-Epoxy 16,17-Dihydroabiraterone is abiraterone (B193195) itself. Following administration, abiraterone acetate (B1210297), a prodrug, is rapidly hydrolyzed to abiraterone. nih.gov Abiraterone then serves as the substrate for various metabolic enzymes.

One of the initial metabolites of abiraterone is Δ⁴-abiraterone (D4A). nih.gov This conversion is carried out by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). nih.gov While D4A is a significant metabolite in its own right, the formation of the epoxide appears to proceed via a different pathway. The epoxidation reaction resulting in this compound occurs at the Δ¹⁶ double bond of the abiraterone molecule. This suggests a direct metabolic conversion of abiraterone to the epoxide.

Characterization of Epoxidation Mechanisms Mediated by Cytochrome P450 Enzymes

The formation of epoxide derivatives of steroids is frequently mediated by cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov

Specificity of CYP Isoforms in 16,17-Epoxy Formation

While the specific CYP isoforms directly responsible for the 16α,17α-epoxidation of abiraterone are not definitively identified in the provided information, it is known that abiraterone interacts with several CYP enzymes. For instance, abiraterone is a substrate for CYP3A4, leading to the formation of an N-oxide metabolite. nih.gov It also acts as an inhibitor of CYP2D6. nih.gov The involvement of CYP enzymes in steroid metabolism is well-established. For example, CYP17A1 is the primary target of abiraterone and is involved in androgen biosynthesis. nih.govnih.govmedchemexpress.com Furthermore, other CYP isoforms like CYP2C8 are also implicated in drug metabolism. drugbank.com Given the prevalence of CYP-mediated epoxidation reactions, it is highly probable that one or more CYP isoforms are responsible for the formation of this compound.

Kinetic Parameters of Enzymatic Conversion to this compound

Detailed kinetic parameters for the specific enzymatic conversion of abiraterone to this compound are not available in the provided search results. However, data on the inhibition of CYP17A1 by abiraterone highlight the potent interaction between this drug and CYP enzymes. The IC₅₀ values for abiraterone's inhibition of progesterone (B1679170) 17α-hydroxylation by CYP17A1 have been reported to be as low as 4.94 ± 0.09 nM. nih.gov

Investigation of Interspecies Differences in Biotransformation Profiles

Studies investigating the metabolism of abiraterone have revealed potential interspecies differences. Research utilizing rat gut microbiota and liver microsomes identified five metabolites of abiraterone, designated M1 through M5. nih.govfrontiersin.org Four of these (M1-M4) were found in liver microsomes, while one (M5) was unique to the intestinal contents. nih.govfrontiersin.org This suggests that the metabolic profile of abiraterone can vary depending on the biological system and species being studied. nih.gov Such differences in liver metabolic capacity and gut microbiota composition between species could lead to variations in the formation of metabolites like this compound. nih.gov

Role of Other Drug-Metabolizing Enzymes in Downstream Derivations

Once formed, this compound may undergo further metabolism. Epoxide hydrolases are enzymes that can open the epoxide ring, leading to the formation of diol derivatives. nih.gov Additionally, other phase II metabolizing enzymes could conjugate the molecule to enhance its water solubility and facilitate excretion. The study of microbial transformation of a similar compound, 16α,17α-epoxyprogesterone, by Penicillium decumbens revealed further hydroxylation at the 7β- and 11α-positions, indicating that epoxides can be substrates for subsequent enzymatic modifications. nih.gov

Synthetic Methodologies and Chemoenzymatic Approaches for 16α,17α Epoxy 16,17 Dihydroabiraterone Research

Total Synthesis Strategies for the Steroidal Core

The total synthesis of the steroidal core of (16α,17α)-Epoxy 16,17-Dihydroabiraterone typically commences from readily available steroid starting materials, with dehydroepiandrosterone (B1670201) (DHEA) being a common precursor. The synthesis of abiraterone (B193195) acetate (B1210297), a closely related and commercially significant compound, provides a well-established blueprint for accessing the necessary androsta-5,16-diene skeleton.

A common synthetic route involves a multi-step process starting from DHEA acetate. nih.govacs.org This process generally includes:

Formation of a Hydrazone: The 17-keto group of DHEA acetate is converted to a hydrazone. This is often achieved through a reaction with hydrazine (B178648) hydrate. nih.govacs.org

Introduction of the 16,17-Double Bond: The hydrazone is then transformed into a vinyl iodide intermediate. This is followed by an elimination reaction to introduce the crucial 16,17-double bond.

Coupling Reaction: A Suzuki or a similar cross-coupling reaction is employed to introduce the 3-pyridyl group at the C17 position, yielding abiraterone. bakhtiniada.ruclockss.org

Stereoselective Introduction of the (16α,17α)-Epoxy Moiety

The stereoselective epoxidation of the Δ¹⁶-double bond is a critical step in the synthesis of this compound. The stereochemical outcome of this reaction is influenced by the directing effects of neighboring functional groups and the choice of the epoxidizing agent.

Epoxidation of Δ¹⁶-unsaturated steroids generally proceeds with the formation of the α-epoxide as the major product due to the steric hindrance of the angular methyl group at C13, which shields the β-face of the steroid. mdpi.com Common epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are often employed for this transformation. mdpi.com For instance, the epoxidation of 16-dehydroprogesterone (B108162) with alkaline hydrogen peroxide leads to the formation of 16α,17α-epoxyprogesterone.

In the context of abiraterone, a study on its metabolism in brown bullhead fish revealed that epoxidation is a preferred pathway, leading to the formation of abiraterone 16,17-epoxide. nih.gov Furthermore, the synthesis of α- and β-epoxy abiraterone acetate impurities has been described, indicating that both diastereomers can be formed and isolated. researchgate.netnih.gov The synthesis of these impurities was achieved using hydrogen peroxide and acetic acid. researchgate.netnih.gov

The stereoselectivity of the epoxidation can be influenced by the presence of allylic hydroxyl groups. For example, the reduction of a 20-keto group to a 20-hydroxyl group prior to epoxidation can direct the stereochemical outcome, favoring the formation of the α-epoxide. google.com

Development of Efficient Laboratory Synthesis Routes for Research Quantities

The development of efficient laboratory-scale syntheses is crucial for producing sufficient quantities of this compound for research purposes, such as structure-activity relationship studies. An efficient route would build upon the established synthesis of the abiraterone core followed by a high-yielding, stereoselective epoxidation.

A practical laboratory synthesis can be envisioned as follows:

Synthesis of Abiraterone Acetate: Utilize a known multi-step synthesis from DHEA acetate, such as the four-step process involving hydrazone formation, iodination, and Suzuki coupling. nih.govbas.bg

Stereoselective Epoxidation: Treat the synthesized abiraterone acetate with an appropriate epoxidizing agent like m-CPBA to yield the desired (16α,17α)-epoxy derivative. mdpi.com Purification of the resulting diastereomeric mixture of epoxides may be necessary, which can be achieved through chromatographic techniques. nih.gov

The optimization of reaction conditions, including solvent, temperature, and stoichiometry of reagents, is essential to maximize the yield and stereoselectivity of the epoxidation step. For example, the use of magnesium bis(monoperoxyphthalate) hexahydrate in acetonitrile (B52724) has been reported for the oxidation of unsaturated steroids. nih.gov

Table 1: Potential Laboratory Synthesis Route for this compound Acetate

StepReactionStarting MaterialKey ReagentsProduct
1Hydrazone FormationDehydroepiandrosterone AcetateHydrazine Hydrate17-Hydrazone intermediate
2Iodination17-Hydrazone intermediateIodine, Base17-Vinyl Iodide intermediate
3Suzuki Coupling17-Vinyl Iodide intermediateDiethyl(3-pyridyl)borane, Palladium catalystAbiraterone Acetate
4EpoxidationAbiraterone Acetatem-CPBAThis compound Acetate

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, the synthesis of various derivatives and analogues is essential. This allows for the investigation of how modifications to the steroidal scaffold and the epoxy moiety affect biological activity.

The epoxy ring is a key functional group that can be opened by various nucleophiles to introduce new functionalities at the C16 and C17 positions. mdpi.commdpi.com For example, acid-catalyzed ring-opening can lead to the formation of diols or other substituted products. The reactivity of the epoxide also allows for the synthesis of novel heterocyclic steroids. nih.gov

Furthermore, modifications can be made to other parts of the steroidal nucleus. For instance, the synthesis of 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives has been reported, demonstrating the feasibility of combining different functionalities on the steroid core. mdpi.com The introduction of substituents on the pyridine (B92270) ring of the abiraterone scaffold is another avenue for derivatization.

It is noteworthy that the 16,17-double bond in abiraterone is crucial for its irreversible inhibition of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1). nih.gov The corresponding epoxide was found to be a much less potent inhibitor, suggesting that the epoxide itself may not be the active form for this particular target but could have other biological activities. nih.gov

Table 2: Potential Derivatization Strategies for SAR Studies

Starting MaterialReaction TypePotential ProductsPurpose
This compoundEpoxide Ring Opening16,17-Diols, Amino alcohols, etc.Investigate the role of the epoxide and introduce new functional groups
Abiraterone PrecursorModification of Pyridine RingSubstituted pyridyl analoguesExplore the impact of the heterocyclic moiety on activity
Steroidal CoreIntroduction of other functional groupsHydroxylated, halogenated, or glycosylated derivativesDetermine the influence of other substituents on the steroid scaffold

Biocatalytic Approaches for Targeted Epoxidation

Biocatalytic methods offer a promising alternative to traditional chemical synthesis for the targeted epoxidation of steroids, often providing high selectivity and milder reaction conditions. rsc.org Enzymes such as peroxygenases and lipases have been shown to be effective in catalyzing the epoxidation of various alkenes, including those on a steroidal framework. nih.govmdpi.com

Fungal peroxygenases, for instance, are capable of epoxidizing a wide range of substrates. nih.gov Chemoenzymatic approaches, which combine chemical and enzymatic steps, have also been successfully employed for the synthesis of epoxysterols. nih.gov A library of diastereomerically pure epoxysterols has been prepared by oxidizing unsaturated steroids with a chemical oxidant, followed by enzymatic separation of the resulting epimeric epoxides using lipases. nih.gov

The application of biocatalysis to the synthesis of this compound could offer several advantages:

High Stereoselectivity: Enzymes can exhibit excellent stereoselectivity, potentially leading to the exclusive formation of the desired α-epoxide and avoiding the need for chiral separation.

Milder Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions of temperature and pH, which can help to prevent the degradation of sensitive functional groups.

While the direct biocatalytic epoxidation of abiraterone has not been extensively reported, the existing literature on the enzymatic epoxidation of other steroids suggests that this is a viable and potentially advantageous approach for the synthesis of this compound. rsc.orgresearchgate.net

Molecular Mechanisms of Action and Target Interactions of 16α,17α Epoxy 16,17 Dihydroabiraterone

Enzyme Inhibition Kinetics and Potency Against Steroidogenic Enzymes

The primary mechanism of action of Abiraterone (B193195) is the inhibition of steroidogenesis, a critical pathway for the production of androgens that fuel prostate cancer growth. This section explores the inhibitory effects of its metabolite, (16α,17α)-Epoxy 16,17-Dihydroabiraterone, on key enzymes in this pathway.

Modulatory Effects on Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1) Activity

This compound has been identified as a moderately potent inhibitor of human Cytochrome P450 17α-hydroxylase (CYP17A1). nih.gov Research has determined its half-maximal inhibitory concentration (IC50) to be 260 nM. nih.gov This level of potency indicates that the epoxide metabolite retains a significant portion of the inhibitory activity of its parent compound, Abiraterone, which has an IC50 of 4 nM for the hydroxylase activity of CYP17A1. nih.gov

A key distinction in the mechanism of inhibition between Abiraterone and its epoxy metabolite lies in the nature of their binding to the enzyme. Studies have demonstrated that the 16,17-double bond present in the Abiraterone molecule is essential for its irreversible binding to CYP17A1. nih.gov In contrast, the saturation of this double bond through epoxidation in this compound results in a loss of this irreversible inhibition. nih.gov This suggests that while the epoxy metabolite can still effectively block the enzyme's active site, it does so in a reversible manner.

Inhibitory Potency of this compound and Abiraterone against CYP17A1
CompoundTarget EnzymeIC50 (nM)Nature of Inhibition
This compoundCYP17A1 (hydroxylase activity)260Reversible
AbirateroneCYP17A1 (hydroxylase activity)4Irreversible

Interactions with Other Steroidogenic Enzymes (e.g., CYP21, CYP11B1, CYP11B2)

Currently, there is a lack of specific published data detailing the direct inhibitory or modulatory effects of this compound on other key steroidogenic enzymes such as Cytochrome P450 21-hydroxylase (CYP21), Cytochrome P450 11B1 (CYP11B1), and Cytochrome P450 11B2 (CYP11B2). While the parent compound, Abiraterone, is known for its high selectivity for CYP17A1, comprehensive studies on the broader enzymatic profile of its metabolites, including the epoxy derivative, are not yet available in the public domain.

Receptor Binding Affinities and Allosteric Modulation Studies

Androgen Receptor Interaction Profiling

There is no specific data available from published scientific literature that characterizes the binding affinity of this compound for the Androgen Receptor (AR). Research into the structure-activity relationships of Abiraterone metabolites has primarily focused on other derivatives, with some metabolites showing agonist or antagonist activity at the AR. nih.gov However, the specific interaction profile of the epoxy metabolite remains to be elucidated.

Glucocorticoid Receptor Binding Investigations

Similarly, there is a lack of published studies investigating the binding affinity and potential modulatory effects of this compound on the Glucocorticoid Receptor (GR). While the interplay between Abiraterone therapy and GR signaling is an active area of investigation, particularly in the context of resistance mechanisms, the specific contribution of the epoxy metabolite to these processes has not been reported. nih.govnih.gov

Modulation of Intracellular Signaling Pathways at the Molecular Level

The downstream consequences of enzyme inhibition and potential receptor interactions involve the modulation of complex intracellular signaling pathways. However, there is currently no specific information available in the scientific literature regarding the direct effects of this compound on intracellular signaling cascades at the molecular level. Studies on the parent compound, Abiraterone, have shown that its anticancer activity may not be solely attributed to the attenuation of Androgen Receptor signaling, with evidence suggesting modulation of other oncogenic and apoptotic pathways. nih.gov Whether the epoxy metabolite shares these properties is a subject for future research.

Structure-Activity Relationship (SAR) Analysis of the Epoxide Functionality

The structure-activity relationship (SAR) of this compound is primarily understood by comparing its activity to its direct precursor, Abiraterone. The introduction of the epoxide ring at the 16α,17α-position significantly alters the molecule's interaction with its biological target, cytochrome P450 17A1 (CYP17A1).

Research into the role of the 16,17-double bond in Abiraterone's mechanism of action has led to the synthesis and evaluation of related steroidal inhibitors, including an epoxidized form. nih.gov This research has demonstrated that the Δ16,17-double bond is a critical structural feature for the potent and irreversible inhibition of CYP17A1 by Abiraterone. nih.gov

The conversion of this double bond to an epoxide, as seen in this compound, results in a substantial decrease in inhibitory potency. nih.gov A study involving a closely related compound, 17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol, found it to be only a moderately potent inhibitor of CYP17A1, with a significantly higher IC50 value compared to Abiraterone. nih.gov This suggests that the planarity and electronic configuration of the 16,17-double bond are essential for optimal binding to the active site of the enzyme and for the mechanism-based irreversible inhibition that characterizes Abiraterone. nih.gov

The epoxide functionality, while introducing a reactive electrophilic site, appears to hinder the key interactions necessary for potent enzyme inhibition. The steric bulk and the altered geometry of the D-ring of the steroid scaffold likely disrupt the precise orientation required for the pyridine (B92270) nitrogen to coordinate with the heme iron of the P450 enzyme, a crucial interaction for Abiraterone's inhibitory activity. mdpi.com

The following table summarizes the comparative inhibitory activity, highlighting the impact of the epoxide functionality:

CompoundCYP17A1 Hydroxylase Inhibition (IC50)Nature of Inhibition
Abiraterone~4 nMIrreversible
17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol~260 nMReversible

Data sourced from a study on related steroidal inhibitors of human cytochrome P45017α. nih.gov

This data clearly indicates that the presence of the epoxide at the 16,17-position diminishes the inhibitory strength by approximately 65-fold compared to Abiraterone. Furthermore, the inhibition by the epoxidized compound was found to be reversible, in stark contrast to the irreversible inhibition exhibited by compounds containing the 16,17-double bond. nih.gov This finding underscores the critical role of the unsaturated bond in the mechanism of irreversible binding to the enzyme. nih.gov Therefore, the epoxide functionality in this compound is a key determinant of its reduced biological activity as a CYP17A1 inhibitor.

Preclinical Pharmacological Investigations of 16α,17α Epoxy 16,17 Dihydroabiraterone

In Vivo Animal Model Research

Preclinical evaluation in living organisms is a critical step in drug development. These studies provide insights into a compound's efficacy and its effects within a complex biological system.

To date, there are no published reports on the in vivo efficacy of (16α,17α)-Epoxy 16,17-Dihydroabiraterone in any preclinical disease models, including but not limited to, xenograft or transgenic models of cancer.

Pharmacokinetic Profiling in Animal Systems (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic studies outlining the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound in animal models have not been extensively published. However, insights into its formation and elimination have been noted in metabolic studies of its parent compound, abiraterone (B193195).

Metabolism

The formation of epoxide derivatives of abiraterone is a recognized metabolic pathway. In vitro studies using rat liver microsomes have identified the generation of several oxidized metabolites of abiraterone. nih.govfrontiersin.org These metabolites, including isomers with a molecular weight 16Da higher than abiraterone, are formed through oxidation reactions, which is consistent with epoxidation. nih.govfrontiersin.org While these studies did not definitively identify the (16α,17α) isomer, they confirm that the liver is a site of abiraterone oxidation. nih.govfrontiersin.org

More direct evidence comes from a study on the metabolism of abiraterone acetate (B1210297) in the brown bullhead fish (Ameiurus nebulosus). This research identified abiraterone 16,17-epoxide as one of the prevailing metabolites. nih.gov The study confirmed the structure of this metabolite using NMR, indicating that epoxidation of the 16,17-double bond is a significant metabolic route in this species. nih.gov

Excretion

Information on the specific excretion routes of this compound is sparse. The study in brown bullhead fish analyzed the aquarium water to identify metabolites, suggesting that abiraterone 16,17-epoxide and its secondary metabolites are excreted from the body. nih.gov However, specific quantitative data on the percentage of the dose excreted as this particular epoxide via urine or feces in mammalian models is not available in the reviewed literature.

Absorption and Distribution

No direct studies on the absorption or distribution of this compound following administration were found in the public domain. As it is a metabolite, its presence in the systemic circulation and tissues would primarily depend on the pharmacokinetics of the parent drug, abiraterone, and the rate and location of its metabolic conversion.

Pharmacokinetic Data Summary

ParameterAnimal ModelFindingCitation
MetabolismRat (in vitro)Formation of oxidized metabolites with a molecular weight corresponding to epoxidation was observed in liver microsomes. nih.govfrontiersin.org
Metabolism & ExcretionBrown Bullhead Fish (in vivo)Abiraterone 16,17-epoxide was identified as a prevailing metabolite in the aquarium water containing excreted products. nih.gov
AbsorptionData not available in publicly accessible literature.
DistributionData not available in publicly accessible literature.

Biomarker Identification and Validation in Animal Studies

There is no publicly available scientific literature that identifies or validates this compound as a biomarker in animal studies. Research on biomarkers for abiraterone therapy has predominantly focused on other metabolites, such as Δ4-abiraterone (D4A), or on gene expression panels to predict treatment response and resistance. nih.govnih.gov The potential role of this compound as a predictive or pharmacodynamic biomarker has not been explored in the reviewed studies.

Analytical and Bioanalytical Methodologies for 16α,17α Epoxy 16,17 Dihydroabiraterone Research

Advanced Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of (16α,17α)-Epoxy 16,17-Dihydroabiraterone, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples such as plasma and serum. nih.govnih.gov The development of a reliable LC-MS/MS method involves several critical steps, from sample preparation to the optimization of chromatographic and mass spectrometric conditions.

Sample preparation typically involves protein precipitation to remove larger molecules, followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. nih.gov For abiraterone (B193195) and its metabolites, protein precipitation using methanol (B129727) or acetonitrile (B52724) is a common initial step. nih.govprostatecancertopics.com Given the structural similarity of this compound to other abiraterone metabolites, a robust chromatographic separation is essential. nih.gov This is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govprostatecancertopics.comnih.gov

Mass spectrometric detection is generally performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, the precursor ion would be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The product ions would be generated by collision-induced dissociation (CID) of the precursor ion. While specific transitions for this compound are not widely published, they can be predicted based on its structure and fragmentation patterns of similar steroidal epoxides.

Method validation is performed according to international guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability. nih.gov

Table 1: Representative LC-MS/MS Method Parameters for Abiraterone Metabolite Analysis

Parameter Typical Conditions
Sample Preparation Protein precipitation with methanol, followed by solid-phase extraction.
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm). mdpi.com
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. nih.gov
Flow Rate 0.2-0.4 mL/min. prostatecancertopics.comnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive.
MS/MS Mode Multiple Reaction Monitoring (MRM).

| Internal Standard | A stable isotope-labeled analog (e.g., d4-abiraterone). nih.govprostatecancertopics.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the profiling of abiraterone metabolites, including this compound. A critical requirement for GC-MS analysis of such compounds is their derivatization to increase volatility and thermal stability. Silylation is a common derivatization technique for steroids, converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then injected into the GC, where the metabolites are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, characterized by extensive fragmentation, provide a fingerprint for each compound, aiding in its identification. While highly effective for structural confirmation, the extensive sample preparation required for GC-MS makes it less suitable for high-throughput quantitative analysis compared to LC-MS/MS.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl group (O-H stretch), the pyridine (B92270) ring, and the C-O-C stretching of the epoxide ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Abiraterone acetate, a related compound, exhibits a maximum absorbance (λmax) at approximately 254 nm in methanol. ijpda.orgijpda.orgresearchgate.net The UV-Vis spectrum of this compound would be influenced by the pyridine ring system, which is the primary chromophore. The presence of the epoxide ring is not expected to cause a major shift in the λmax compared to abiraterone itself, as it does not significantly alter the conjugated system.

Table 2: Expected Spectroscopic Features for this compound

Technique Expected Features
NMR Characteristic shifts for protons and carbons at positions 16 and 17 due to the epoxide.
IR Absorption bands for O-H, C=N (pyridine), and C-O-C (epoxide) stretching.

| UV-Vis | λmax primarily determined by the pyridine ring, expected to be similar to abiraterone. |

Radiometric and Immunoassays for Quantification in Research Samples

While chromatographic methods are the gold standard, radiometric and immunoassays can offer high-throughput alternatives for the quantification of specific analytes in research settings.

Radiometric assays would involve the use of a radiolabeled version of this compound, for instance, labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). These assays are extremely sensitive but require specialized facilities for handling radioactive materials. A competitive binding assay could be developed where the unlabeled compound in a sample competes with the radiolabeled compound for binding to a specific antibody or receptor. The amount of radioactivity measured would be inversely proportional to the concentration of the analyte in the sample.

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), rely on the highly specific binding between an antibody and its antigen. The development of a specific antibody against this compound would be the first and most critical step. This antibody would then be used in a competitive or sandwich ELISA format to quantify the compound in research samples. Immunoassays can be highly sensitive and are well-suited for screening large numbers of samples. However, a significant challenge can be the cross-reactivity of the antibody with other structurally related abiraterone metabolites, which could lead to an overestimation of the concentration of the target analyte. nih.gov Careful validation of the antibody's specificity is therefore crucial.

Methodological Considerations for Isomer Differentiation and Quantification in Complex Biological Matrices

The bioanalytical investigation of this compound, a steroidal compound structurally related to abiraterone and its metabolites, within complex biological matrices such as human plasma or serum, presents a series of analytical challenges. The primary hurdles are the differentiation of this specific epoxide from other structurally similar isomers and its accurate quantification, often at low concentrations. The successful analysis hinges on the development and validation of highly selective and sensitive analytical methods.

A cornerstone of modern bioanalysis for such compounds is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the requisite selectivity and sensitivity for distinguishing and quantifying isomeric metabolites. nih.gov Research on abiraterone and its various metabolites has demonstrated the capability of LC-MS/MS to resolve and detect multiple structurally similar compounds, including diastereomers, sometimes even without the use of a chiral column. nih.gov

Key methodological considerations for the robust analysis of this compound and its isomers in biological fluids include:

Chromatographic Separation: Achieving adequate chromatographic resolution is paramount. Given that isomers of this compound will have the same mass-to-charge ratio (m/z), their separation prior to detection by the mass spectrometer is essential. This is typically accomplished using reverse-phase chromatography with C18 columns. nih.govnih.gov Optimization of the mobile phase composition, gradient elution profile, and column temperature is critical to maximize the separation of closely eluting isomers. nih.gov In some instances, longer analytical columns may be necessary to improve the separation of a parent drug from its multiple metabolites. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity. bohrium.com For quantification, specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard. While isomers will have identical precursor ions, their product ion spectra might show differences in ion ratios, which can aid in their differentiation if chromatographic separation is incomplete. However, for accurate quantification, baseline chromatographic separation is the preferred approach.

Sample Preparation: The extraction of this compound from complex biological matrices like plasma or serum is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. core.ac.ukresearchgate.netnih.gov The choice of method depends on the desired recovery, cleanliness of the extract, and the potential for matrix effects. For instance, protein precipitation is a simpler and faster method, while solid-phase extraction can provide cleaner extracts and better concentration. researchgate.netnih.gov The use of polypropylene (B1209903) materials throughout the sample preparation process is often recommended to prevent adsorption of steroidal compounds to glass surfaces. nih.gov

Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. A SIL-IS, such as a deuterated analog of the analyte, will have nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This compensates for variations in sample processing and matrix effects, leading to more precise and accurate results. For abiraterone and its metabolites, deuterated standards like abiraterone-d4 (B1158511) are commonly employed. nih.gov

Method Validation: A rigorous validation of the analytical method is essential to ensure its reliability. This validation process, typically following guidelines from regulatory agencies like the FDA, assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix under various storage conditions. nih.govcore.ac.uk Stability is a particularly important consideration, as some abiraterone metabolites have shown limited stability in plasma at room temperature. nih.gov

The following interactive data table summarizes typical parameters for an LC-MS/MS method developed for the quantification of abiraterone and its structurally related metabolites in human plasma, which would be analogous to a method for this compound.

ParameterDetails
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Human Plasma/Serum
Sample Preparation Protein Precipitation or Solid-Phase Extraction
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 5 µm) researchgate.net
Mobile PhaseGradient elution with acetonitrile and water containing a modifier like formic acid bohrium.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode bohrium.com
Detection ModeMultiple Reaction Monitoring (MRM) bohrium.com
Internal Standard Stable Isotope-Labeled (e.g., deuterated analog)
Validation According to regulatory guidelines (e.g., FDA)

Detailed research findings on the analysis of abiraterone's metabolites highlight the challenges of isomerism. For example, a study successfully separated seven of abiraterone's steroidal metabolites, including diastereomers, using a C18 column with an isocratic mobile phase, demonstrating that with careful method development, the use of a more complex and expensive chiral column can be avoided. nih.gov The method was validated with a linear range for the metabolites from 0.1 to 20 ng/mL. nih.gov Another study quantifying abiraterone and five of its metabolites in human plasma utilized a gradient elution on a C18 column and also achieved successful separation and quantification. bohrium.com These findings underscore the feasibility of developing robust LC-MS/MS methods for the specific and sensitive quantification of this compound in complex biological matrices, provided that careful attention is paid to the critical methodological aspects outlined above.

Theoretical and Computational Studies of 16α,17α Epoxy 16,17 Dihydroabiraterone

Molecular Docking Simulations with Key Enzyme Targets and Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (16α,17α)-Epoxy 16,17-Dihydroabiraterone, docking simulations can elucidate its binding affinity and interaction patterns with key biological targets.

Key Enzyme Targets and Receptors of Interest:

Cytochrome P450 17A1 (CYP17A1): As the primary target of the parent drug Abiraterone (B193195), understanding the interaction of its epoxide metabolite with CYP17A1 is crucial. Docking studies can predict whether this metabolite retains inhibitory activity. For comparison, the binding affinity of Abiraterone to CYP17A1 has been reported with binding energy values around -9.22 to -10.5 kcal/mol researchgate.net.

Androgen Receptor (AR): Given that prostate cancer is often driven by androgen receptor signaling, investigating the potential of this compound to bind to and modulate AR activity is of significant interest. Some studies have shown that Abiraterone itself can exhibit AR antagonistic activity at clinically achievable concentrations nih.gov.

Other Steroidogenic Enzymes: Enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and 5α-reductase are involved in the metabolic cascade of steroids and Abiraterone nih.govnih.govresearchgate.netresearchgate.net. Docking this metabolite into the active sites of these enzymes can help predict its potential for further metabolism or off-target inhibition.

Hypothetical Docking Simulation Results:

A hypothetical docking study of this compound with CYP17A1 could yield data such as binding energy and key interacting residues. This data would be crucial in comparing its potential inhibitory activity to that of Abiraterone.

LigandTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundCYP17A1-8.5Asn202, Phe114, Ile371
AbirateroneCYP17A1-9.8Asn202, Phe114, Val482

This table is illustrative and based on typical outcomes of such studies, not on published data for the specific compound.

Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of this compound bound to a target like CYP17A1 would involve simulating the movements of atoms in the complex within a simulated physiological environment.

Insights from MD Simulations:

Binding Stability: MD simulations can assess the stability of the docked pose. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to see if the complex remains stable or if the ligand dissociates.

Conformational Changes: These simulations can reveal conformational changes in both the ligand and the protein upon binding, which can be critical for biological activity.

Interaction Dynamics: MD can provide detailed information on the persistence of hydrogen bonds and hydrophobic interactions throughout the simulation, offering a more accurate picture of the key binding determinants. For instance, MD simulations have been used to study the stability of Abiraterone within the CYP17A1 active site researchgate.netnih.gov.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties and reactivity of a molecule. For this compound, these calculations can be instrumental in understanding its intrinsic chemical behavior.

Key Parameters from Quantum Chemical Calculations:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A small HOMO-LUMO gap often suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly important for understanding how the epoxide ring might interact with biological nucleophiles.

Reaction Mechanisms: Quantum chemical calculations can be used to model the transition states and energy barriers of potential reactions, such as the opening of the epoxide ring by enzymatic or other cellular nucleophiles.

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

Predicting the metabolic fate of a compound is a critical aspect of drug development. In silico tools can predict potential sites of metabolism and the enzymes responsible. For this compound, these predictions can guide further experimental studies. The metabolism of the parent compound, Abiraterone, is known to involve enzymes like 3βHSD and reductases, leading to various metabolites researchgate.netresearchgate.netharvard.edu.

Predicted Metabolic Transformations:

Hydroxylation: Cytochrome P450 enzymes could potentially hydroxylate the steroid core at various positions.

Glucuronidation or Sulfation: The hydroxyl group on the A-ring could be a site for conjugation reactions, leading to more water-soluble metabolites for excretion.

Epoxide Ring Opening: The epoxide itself is a reactive functional group that could be opened by epoxide hydrolases or other nucleophilic species.

Pharmacophore Modeling and Virtual Screening for Related Chemical Entities

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. If this compound shows significant biological activity, a pharmacophore model could be developed based on its structure and binding mode.

Applications of Pharmacophore Modeling:

Virtual Screening: The generated pharmacophore model can be used to screen large chemical databases to identify other molecules with similar structural features that might exhibit similar biological activity.

Scaffold Hopping: This technique can help in discovering new chemical scaffolds that fit the pharmacophore model, potentially leading to the design of novel compounds with improved properties.

Future Research Directions and Translational Potential of 16α,17α Epoxy 16,17 Dihydroabiraterone

Elucidation of Novel Biological Targets and Off-Target Interactions

A primary avenue for future research is the comprehensive characterization of the biological targets of (16α,17α)-Epoxy 16,17-Dihydroabiraterone. While its structural similarity to abiraterone (B193195) suggests that it may also inhibit CYP17A1, the nature and potency of this interaction remain to be fully elucidated. Studies on analogous steroidal epoxides have indicated that the presence of an epoxy group can alter the mode of enzyme inhibition. For instance, research has shown that while the 16,17-double bond of abiraterone is crucial for its irreversible inhibition of CYP17A1, a synthesized 17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol was found to be a moderately potent but reversible inhibitor of the enzyme. nih.gov This suggests that this compound may act as a reversible inhibitor of CYP17A1.

Future investigations should employ enzymatic assays to determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound against CYP17A1. Furthermore, its activity against other steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), should be assessed, given that abiraterone itself is a substrate for this enzyme. nih.gov

Beyond its expected targets, the potential for off-target interactions must be systematically explored. The reactive nature of the epoxide ring suggests that it could interact with other cellular nucleophiles, including proteins and nucleic acids. nih.gov Screening assays against a broad panel of receptors and enzymes will be critical to identify any unforeseen interactions that could contribute to either therapeutic effects or toxicity. Understanding these off-target effects is crucial for a complete pharmacological profiling of the compound.

Investigation of Unexplored Metabolic Routes and Stereoisomeric Conversions

The metabolic fate of this compound is largely unknown. While its formation via epoxidation of the 16,17-double bond of abiraterone is a plausible pathway, the specific enzymes responsible for this transformation in humans have not been definitively identified. Cytochrome P450 enzymes are likely candidates. nih.gov Research in brown bullhead fish has indicated that epoxidation can be a preferred metabolic route for abiraterone acetate (B1210297). researchgate.net

Future studies should focus on identifying the human enzymes that catalyze the formation of this compound. This can be achieved using in vitro systems with human liver microsomes and recombinant human cytochrome P450 enzymes. nih.gov

Furthermore, the subsequent metabolism of the epoxide needs to be investigated. A key enzyme in the metabolism of epoxides is microsomal epoxide hydrolase (mEH), which catalyzes the hydrolysis of epoxides to their corresponding trans-diols. oup.com The activity of mEH on this compound should be examined, as this would represent a significant detoxification pathway.

The potential for stereoisomeric conversions is another important area of research. The epoxidation of abiraterone can result in both α- and β-epoxides. nih.gov The biological activities of these stereoisomers may differ significantly. Therefore, stereoselective analytical methods are needed to differentiate and quantify these isomers in biological matrices.

Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, the development of advanced research models is essential. In vitro models, such as three-dimensional (3D) cell cultures and organoids derived from prostate cancer cells, can provide a more physiologically relevant environment to study the compound's effects on tumor cell growth, invasion, and gene expression compared to traditional two-dimensional (2D) cell cultures.

Genetically engineered cell lines that either overexpress or lack specific metabolic enzymes (e.g., CYP P450s, mEH) can be invaluable tools to dissect the metabolic pathways of this compound and to understand how its metabolism influences its biological activity.

In vivo, the development of patient-derived xenograft (PDX) models of prostate cancer in mice will be crucial. These models, which involve the implantation of human tumor tissue into immunodeficient mice, can be used to assess the anti-tumor efficacy of this compound in a setting that more closely mimics the human disease. nih.gov Pharmacokinetic and pharmacodynamic studies in these models will provide critical information on the compound's absorption, distribution, metabolism, excretion, and target engagement in a living organism.

Exploration of Structure-Activity Relationships for the Design of Specific Biochemical Probes

A detailed understanding of the structure-activity relationships (SAR) of this compound and related analogs is fundamental for the rational design of specific biochemical probes. These probes are essential tools for identifying and validating the cellular targets of the compound.

Systematic modifications of the this compound structure, such as altering the substituents on the pyridine (B92270) ring or the steroid backbone, can provide insights into the structural features required for biological activity. The synthesis and biological evaluation of a series of analogs will allow for the development of a robust SAR model.

Based on this SAR data, biochemical probes can be designed. These probes typically incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable the detection and isolation of the probe's binding partners. The development of such probes will facilitate target identification and validation studies, which are critical for understanding the mechanism of action of this compound.

Integration into Multi-Omics Research Platforms for Comprehensive Biological Impact Assessment

To obtain a holistic view of the biological effects of this compound, its analysis should be integrated into multi-omics research platforms. These platforms combine genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive assessment of the molecular changes induced by a compound. researchgate.net

By treating prostate cancer cells or tumors with this compound and subsequently performing multi-omics analysis, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomic analysis can provide insights into the compound's effects on cellular metabolism.

The integration of these multi-omics datasets can help to construct a detailed molecular portrait of the cellular response to this compound, leading to the identification of novel biomarkers of response and resistance.

Potential as a Reference Standard or Tool in Steroid Hormone Research

Given that this compound is a metabolite of a clinically important drug, it has significant potential as a reference standard for analytical and research purposes. The synthesis and characterization of this compound as a certified reference material would be invaluable for researchers studying the metabolism and disposition of abiraterone. nih.govveeprho.com

As a research tool, this compound can be used to investigate the biological roles of steroidal epoxides. nih.gov Steroid hormones are crucial signaling molecules that regulate a wide range of physiological processes. researchgate.netnih.gov The study of their epoxidated metabolites could uncover novel regulatory mechanisms in steroid hormone biology.

Furthermore, this compound could be used to probe the substrate specificity and catalytic mechanisms of enzymes involved in steroid metabolism, such as epoxide hydrolases and glutathione (B108866) S-transferases. Its availability as a well-characterized research tool would stimulate further investigation into the broader biological significance of steroid epoxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (16α,17α)-Epoxy 16,17-Dihydroabiraterone, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves epoxidation of dihydroabiraterone precursors using peracids (e.g., meta-chloroperbenzoic acid) under controlled temperatures (0–25°C) and inert atmospheres. Solvent polarity (e.g., dichloromethane vs. THF) and steric effects critically determine the α/β configuration of the epoxide. Post-synthesis, stereochemical validation requires 2D NMR (e.g., NOESY) and X-ray crystallography to confirm the 16α,17α orientation .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm error). Nuclear Overhauser Effect (NOE) correlations in NMR differentiate α/β epoxide configurations. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) identifies impurities >0.1%. Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, sealed goggles, and lab coats to prevent dermal exposure. Work in fume hoods with HEPA filters to avoid inhalation. Store in amber vials at –20°C under argon to prevent oxidation. Waste must be neutralized with 10% KOH in ethanol before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CYP17A1 inhibition potency of this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., microsomal vs. recombinant enzyme systems). Standardize protocols:

  • Use isotopic substrates (e.g., ³H-pregnenolone) to quantify metabolite turnover.
  • Control for pH (7.4 ± 0.1) and cofactor (NADPH) stability.
  • Validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Cross-lab replication reduces batch-to-batch variability .

Q. What strategies optimize stereoselective synthesis of this compound to minimize 16β,17β byproducts?

  • Methodological Answer :

  • Catalytic Asymmetric Epoxidation : Use Sharpless epoxidation with Ti(OiPr)₄, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) for >90% α-selectivity.
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring α-configuration.
  • In Situ Monitoring : ReactIR tracks peroxide intermediates to halt reactions at optimal conversion (85–90%) .

Q. How do epoxide ring-opening metabolites of this compound influence its pharmacokinetic profile?

  • Methodological Answer : Hydrolysis by hepatic epoxide hydrolases (e.g., EPHX2) generates diol metabolites. To study this:

  • Incubate with human liver microsomes ± EPHX2 inhibitors (e.g., valpromide).
  • Quantify metabolites via LC-MS/MS (MRM transitions for m/z 330→312).
  • Correlate in vitro half-life with in vivo clearance using physiologically based pharmacokinetic (PBPK) modeling .

Q. What computational methods predict the binding mode of this compound to androgen receptor mutants?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with mutant AR structures (e.g., T877A, W741L).
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (TIP3P water) for 100 ns to assess stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes due to mutations .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variable IC₅₀ values for this compound in prostate cancer cell lines?

  • Methodological Answer : Variability arises from:

  • Cell Line Differences : LNCaP (AR+) vs. PC-3 (AR–) sensitivity.
  • Assay Duration : 48-hour vs. 72-hour exposures alter metabolite accumulation.
  • Serum Interference : Charcoal-stripped FBS reduces steroid binding, enhancing potency. Normalize data using internal controls (e.g., abiraterone as reference) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.